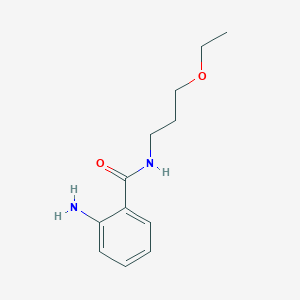

2-amino-N-(3-ethoxypropyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-ethoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTOGYUOKHAHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N-(3-ethoxypropyl)benzamide chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical properties of 2-amino-N-(3-ethoxypropyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs and computational predictions to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a derivative of benzamide with an amino group at the ortho position of the benzene ring and an N-substituted (3-ethoxypropyl) group.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 923184-33-2 | ChemScene,[1] Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₈N₂O₂ | ChemScene,[1] Sigma-Aldrich |

| Molecular Weight | 222.29 g/mol | Sigma-Aldrich |

| Predicted Melting Point | Not available. Related compounds such as 2-amino-N-propylbenzamide have a melting point of 100-102 °C. | |

| Predicted Boiling Point | Not available. Benzamide has a boiling point of 288 °C.[2] | |

| Predicted Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. Solubility in water is predicted to be low. Benzamide is soluble in ethanol. | |

| Appearance | Not specified. Likely a solid at room temperature based on related compounds. | |

| Storage | 2-8 °C | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

Spectroscopic Properties (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following signals:

-

Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Amine (NH₂) Protons: A broad singlet, the chemical shift of which is solvent-dependent, corresponding to the primary amino group.

-

Amide (NH) Proton: A triplet in the range of 8.0-8.5 ppm, coupled with the adjacent methylene group.

-

Ethoxypropyl Chain Protons:

-

A triplet corresponding to the methyl (CH₃) group around 1.1 ppm.

-

A quartet corresponding to the methylene (CH₂) group adjacent to the oxygen of the ethoxy group around 3.4-3.5 ppm.

-

Multiplets for the other three methylene (CH₂) groups of the propyl chain and the one adjacent to the amide nitrogen.

-

13C NMR Spectroscopy

The carbon NMR spectrum is predicted to display 10 unique signals corresponding to the carbon atoms in the molecule:

-

Carbonyl Carbon: A signal in the downfield region, typically around 168-170 ppm.

-

Aromatic Carbons: Six signals in the range of 115-150 ppm.

-

Aliphatic Carbons: Signals corresponding to the five carbons of the 3-ethoxypropyl chain, expected in the range of 15-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

N-H Stretching: Two bands for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. A single band for the secondary amide (N-H) in the same region.

-

C=O Stretching: A strong absorption band for the amide carbonyl group around 1640-1680 cm⁻¹.

-

C-N Stretching: In the region of 1200-1350 cm⁻¹.

-

C-O Stretching: A strong band for the ether linkage around 1050-1150 cm⁻¹.

-

Aromatic C-H Stretching: Above 3000 cm⁻¹.

-

Aromatic C=C Bending: In the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization - ESI) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 223.29. Fragmentation patterns would likely involve cleavage of the amide bond and the ether linkage.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not published, a general and reliable method can be adapted from the synthesis of other N-substituted 2-aminobenzamides.

Synthesis of this compound

This synthesis can be achieved via the amidation of isatoic anhydride with 3-ethoxypropan-1-amine.

Materials:

-

Isatoic anhydride

-

3-ethoxypropan-1-amine

-

Anhydrous solvent (e.g., Dimethylformamide - DMF, or Dioxane)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve isatoic anhydride (1 equivalent) in the anhydrous solvent.

-

Slowly add 3-ethoxypropan-1-amine (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared against the predicted data.

Logical Relationships and Workflows

Synthetic Workflow

The synthesis of this compound from isatoic anhydride and 3-ethoxypropan-1-amine can be visualized as a straightforward two-step process involving nucleophilic acyl substitution followed by the loss of carbon dioxide.

Biological Activity and Signaling Pathways

There is currently no publicly available information on the specific biological activities or signaling pathways associated with this compound. Research into the biological effects of this compound would be a novel area of investigation. Derivatives of 2-aminobenzamide have been explored for various pharmacological activities, suggesting that this compound could also possess interesting biological properties warranting further study.

References

Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 2-amino-N-(3-ethoxypropyl)benzamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily based on the well-established reaction of isatoic anhydride with a primary amine, a method known for its reliability and good yields. This document outlines the core synthetic strategy, provides a detailed experimental protocol adapted from analogous reactions, and includes relevant quantitative data and workflow visualizations.

Core Synthesis Pathway

The most direct and widely employed method for the synthesis of 2-amino-N-substituted benzamides is the reaction of isatoic anhydride with the corresponding primary amine. This reaction proceeds through a nucleophilic acyl substitution of the amine at the carbonyl group of the isatoic anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.

The overall transformation is depicted in the following scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-amino-N-propylbenzamide and 2-amino-N-isopropylbenzamide, due to the absence of a specific published procedure for the target molecule.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 118-48-9 |

| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | 6291-85-6 |

| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve isatoic anhydride (16.3 g, 0.1 mol) in 150 mL of dichloroethane.

-

Amine Addition: While stirring the solution at room temperature, add 3-ethoxypropylamine (10.3 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and maintain this temperature with stirring for 1-2 hours. The progress of the reaction can be monitored by the cessation of CO₂ evolution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel.

-

Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent (dichloroethane) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a product of high purity.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloroethane is a hazardous solvent; handle with care and avoid inhalation and skin contact.

-

The reaction is exothermic; control the addition rate of the amine to avoid an uncontrolled temperature increase.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the target product. Please note that the yield is an expected value based on analogous reactions, and the physical properties of the product should be determined experimentally.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Expected Yield (%) | Physical State |

| Isatoic Anhydride | C₈H₅NO₃ | 163.13 | 0.1 | 16.3 | - | Solid |

| 3-Ethoxypropylamine | C₅H₁₃NO | 103.16 | 0.1 | 10.3 | - | Liquid |

| This compound | C₁₂H₁₈N₂O₂ | 222.28 | 0.1 | 22.23 (theoretical) | ~90-95 | Expected to be a solid or oil |

Note: The expected yield is based on reported yields for similar reactions.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, C-O).

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product if it is a solid.

While specific spectral data for this compound were not found in the literature search, the expected spectra can be predicted based on its structure and comparison with analogous compounds.

This guide provides a solid foundation for the successful synthesis and characterization of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to achieve the best possible results in their specific laboratory settings.

An Inquiry into the Pharmacological Profile of 2-amino-N-(3-ethoxypropyl)benzamide: A Search for a Mechanism of Action

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the specific mechanism of action for the compound 2-amino-N-(3-ethoxypropyl)benzamide remains elusive. Currently, there are no publicly available preclinical or clinical studies that elucidate its molecular targets, signaling pathways, or pharmacological effects. Chemical suppliers list the compound for research purposes, but do not provide data on its biological activity.

While information on the precise compound is not available, the broader class of 2-aminobenzamide derivatives has been the subject of various investigations, revealing a diverse range of biological activities. These derivatives serve as a versatile scaffold in medicinal chemistry, with different substitutions leading to a variety of pharmacological effects.

General Biological Activities of 2-Aminobenzamide Derivatives

Research into various 2-aminobenzamide derivatives has highlighted their potential in several therapeutic areas:

-

Antimicrobial Activity: A number of studies have synthesized and tested 2-aminobenzamide derivatives for their efficacy against various bacterial and fungal strains. These compounds have shown a range of activities, from moderate to potent, against pathogens such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Aspergillus fumigatus.[1][2][3] The exact mechanisms for their antimicrobial action are not always fully detailed but are presumed to involve interference with essential cellular processes in the microorganisms.

-

Cytotoxic and Anticancer Activity: Certain 2-aminobenzamide derivatives have been investigated for their potential as anticancer agents. For instance, some have been designed and synthesized to exhibit cytotoxic activity against tumor cell lines, such as A549 (lung carcinoma) and SW480 (colon adenocarcinoma).[4] The proposed mechanisms for these derivatives can vary widely depending on the specific molecular structure.

It is important to emphasize that these findings relate to the broader class of 2-aminobenzamide derivatives and not specifically to this compound. The nature and position of the substituent groups on the benzamide core are critical in determining the pharmacological profile and mechanism of action.

Due to the absence of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams. Further research and publication of preclinical studies are necessary to determine the specific mechanism of action of this compound.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Structural Analogs of 2-amino-N-(3-ethoxypropyl)benzamide

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-N-(3-ethoxypropyl)benzamide, focusing on their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. The information is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry and pharmacology.

Core Structure and Therapeutic Potential

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively explored in drug discovery. Its ability to act as a zinc-binding group has led to the development of potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[1][2][3] The core structure consists of a benzene ring with an amino group and a carboxamide group at positions 1 and 2, respectively. The N-substituted side chain plays a crucial role in determining the potency, selectivity, and pharmacokinetic properties of these compounds.

Structural analogs of this compound have been investigated for a range of therapeutic applications, including:

-

Cancer Therapy: As inhibitors of HDACs and PARPs, these analogs can induce cell cycle arrest, apoptosis, and sensitize cancer cells to other chemotherapeutic agents.[3][4][5]

-

Inflammatory Diseases: Certain derivatives have shown potential in modulating inflammatory pathways.

-

Neurodegenerative Disorders: The role of PARP and HDAC enzymes in neuronal function and survival suggests the potential of these analogs in treating neurodegenerative diseases.

-

Infectious Diseases: Some 2-aminobenzamide derivatives have demonstrated antimicrobial and antifungal activity.[6][7]

Synthesis of 2-amino-N-(substituted)benzamide Analogs

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a corresponding amine.[6] This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.

General Experimental Protocol: Synthesis from Isatoic Anhydride

Procedure:

-

To a solution of isatoic anhydride (1.0 equivalent) in a suitable solvent (e.g., DMF, ethanol), add the desired primary or secondary amine (1.0-1.2 equivalents).

-

The reaction mixture is then heated to reflux or irradiated with microwaves for a specified period.[6]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically precipitated by the addition of cold water.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.[6]

Diagram: Synthesis of 2-aminobenzamide Analogs

Caption: General workflow for the synthesis of 2-aminobenzamide analogs.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzamide analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the N-alkyl side chain.

Modifications of the N-Substituent

The side chain attached to the amide nitrogen is a key determinant of target engagement and overall compound properties.

| Side Chain Modification | Effect on Activity | Therapeutic Target | Reference |

| Alkyl Chains | Analgesic potency is related to the octanol-water partition coefficient. | Analgesia | [8] |

| Arylmethyl Groups | Introduction of a sulfur-containing bicyclic arylmethyl moiety can increase cellular uptake. | HDAC Inhibition | [4] |

| (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | Orally bioavailable with in vivo efficacy against human colon cancer xenografts. | HDAC Inhibition | [4] |

| Phenylamine Moiety | Can impart cytotoxic activity against cancer cell lines. | Cytotoxicity | [9] |

Modifications of the Benzamide Ring

Substitutions on the aromatic ring can influence potency, selectivity, and physicochemical properties.

| Ring Position | Substituent | Effect on Activity | Therapeutic Target | Reference |

| General | Electron-donating or -withdrawing groups | Modulates electronic properties and binding interactions. | Various | |

| Position 3 | Amino group | 3-Aminobenzamide is a known PARP inhibitor. | PARP Inhibition | [3][10][11] |

Key Therapeutic Targets and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives are a well-established class of HDAC inhibitors.[1][2] The 2-amino group coordinates with the zinc ion in the active site of the enzyme, while the N-substituted "cap" group interacts with residues at the rim of the active site. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in chromatin relaxation and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Diagram: HDAC Inhibition by 2-Aminobenzamides

Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Certain 2-aminobenzamide analogs, particularly 3-aminobenzamide, are known inhibitors of PARP enzymes.[3][10][11] PARPs are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality). PARP inhibitors compete with the natural substrate NAD+ for binding to the catalytic domain of the enzyme.

Diagram: PARP Inhibition and Synthetic Lethality

Caption: The role of 2-aminobenzamide PARP inhibitors in cancer cells.

Quantitative Data Summary

The following tables summarize the reported biological activities of various 2-aminobenzamide analogs.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [6]

| Compound | R-Group | A. fumigatus (IZ, mm) | S. aureus (IZ, mm) | E. coli (IZ, mm) |

| 5 | 2-pyridyl | 25 | 20 | 18 |

| 7 | p-tolyl | 15 | 16 | 14 |

| Clotrimazole | (Standard) | 22 | - | - |

| Gentamicin | (Standard) | - | 28 | 25 |

| IZ = Inhibition Zone in mm |

Table 2: HDAC Inhibitory Activity and Anticancer Potency [4]

| Compound | R-Group | HCT116 IC₅₀ (µM) | In vivo T/C (%) @ 45 mg/kg |

| 22 | (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino | 0.12 | 67 |

| MS-275 | (Standard) | 0.25 | 62 |

| T/C = Treated/Control tumor volume |

Conclusion

The 2-aminobenzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. Structural modification of the N-substituted side chain and the aromatic ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The development of analogs of this compound continues to be a promising avenue for the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research focusing on systematic SAR studies and the elucidation of specific molecular interactions will be crucial for the rational design of next-generation 2-aminobenzamide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide on 2-amino-N-(3-ethoxypropyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-ethoxypropyl)benzamide is a small molecule belonging to the 2-aminobenzamide class of compounds. While specific literature on this exact molecule is limited, the 2-aminobenzamide scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. This technical guide aims to provide a comprehensive overview of this compound by summarizing the known chemistry and biological activities of structurally related analogs. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this and similar chemical entities.

The 2-aminobenzamide core is a key structural motif in numerous compounds with diverse pharmacological activities, including antimicrobial, cytotoxic, and histone deacetylase (HDAC) inhibitory effects.[1][2][3] The N-substituted side chain, in this case, a 3-ethoxypropyl group, can significantly influence the molecule's physicochemical properties and biological target interactions. This guide will explore the synthesis, potential biological activities, and mechanisms of action of this compound based on established knowledge of its chemical class.

Chemical Synthesis

The synthesis of this compound can be readily achieved through the reaction of isatoic anhydride with 3-ethoxypropylamine. This is a common and efficient method for the preparation of N-substituted 2-aminobenzamides.[4][5]

Synthesis of 3-ethoxypropylamine

The key intermediate, 3-ethoxypropylamine, can be synthesized by the reaction of ethanol with acrylonitrile to form 3-ethoxypropionitrile, followed by catalytic hydrogenation.[6][7]

General Synthesis of this compound from Isatoic Anhydride

The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine of 3-ethoxypropylamine attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring and subsequent decarboxylation to yield the final 2-aminobenzamide product.[4][8]

Experimental Protocol: General Synthesis of N-Substituted 2-Aminobenzamides from Isatoic Anhydride [4][8]

-

Materials:

-

Isatoic Anhydride

-

Primary amine (e.g., 3-ethoxypropylamine)

-

Dimethylformamide (DMF) or other suitable solvent

-

-

Procedure:

-

Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific amine used. Monitoring the reaction by thin-layer chromatography (TLC) is recommended.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The product can be isolated by precipitation upon addition of water, followed by filtration.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Potential Biological Activities

Based on the activities of structurally similar 2-aminobenzamide derivatives, this compound may exhibit a range of biological effects, including antimicrobial and cytotoxic activities.

Antimicrobial Activity

Numerous 2-aminobenzamide derivatives have been reported to possess antibacterial and antifungal properties.[4][9][10] The mechanism of action is not always fully elucidated but may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The lipophilicity and electronic properties of the N-substituent can play a crucial role in the antimicrobial potency.

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)

| Compound (Structure not identical to the topic) | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| 2-amino-N-(4-fluorophenyl)benzamide | Staphylococcus aureus | Zone of Inhibition: 14 mm | [4] |

| 2-amino-N-(4-chlorophenyl)benzamide | Escherichia coli | Zone of Inhibition: 12 mm | [4] |

| Cationic aminobenzamide E23 | Staphylococcus epidermidis (MRSE) | MIC: 0.5-2 µg/mL | [11] |

| N-(4-Nitrophenyl)benzamide derivative | E. coli | MIC: 3.12 µg/mL | [12] |

Cytotoxic Activity

The 2-aminobenzamide scaffold is also found in several classes of anticancer agents.[3][13] One of the most significant mechanisms of action for the cytotoxic effects of some 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[2][14][15]

Table 2: Cytotoxic Activity of Selected 2-Aminobenzamide Derivatives (Data for related compounds)

| Compound (Structure not identical to the topic) | Cell Line | IC50 (µM) | Reference |

| Benzothiazole-bearing 2-aminobenzamide 3a | A549 (Lung carcinoma) | 24.59 | [13] |

| Benzothiazole-bearing 2-aminobenzamide 3c | A549 (Lung carcinoma) | 29.59 | [13] |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7h | HCT116 (Colon cancer) | 2.4 | [2] |

| N-(2-aminophenyl)-2-methylquinoline-4-carboxamide 7h | HT-29 (Colon cancer) | 6.4 | [2] |

Potential Mechanism of Action: HDAC Inhibition

A prominent and well-studied mechanism of action for many 2-aminobenzamide derivatives is the inhibition of histone deacetylases (HDACs).[14][15][16] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

The 2-aminobenzamide moiety is a known zinc-binding group (ZBG) that can chelate the zinc ion in the active site of class I HDACs.[1][14] The N-substituted side chain, in this case, the 3-ethoxypropyl group, would act as the "linker" region, and a "capping group" could be further added to interact with the rim of the HDAC active site to enhance potency and selectivity.

Conclusion

While direct experimental data for this compound is not extensively available in the public domain, a comprehensive understanding of its potential properties and activities can be inferred from the rich literature on the 2-aminobenzamide class of compounds. The straightforward synthesis from isatoic anhydride and 3-ethoxypropylamine makes it an accessible molecule for further investigation. Based on the activities of its analogs, this compound holds promise for biological evaluation, particularly in the areas of antimicrobial and anticancer research. The potential for this molecule to act as an HDAC inhibitor, a significant target in oncology, warrants further investigation. This technical guide provides a solid foundation for researchers to design and conduct future studies on this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Aminobenzamide | 88-68-6 | Benchchem [benchchem.com]

- 6. CN109369423A - The preparation method of 3- ethoxy propylamine - Google Patents [patents.google.com]

- 7. CN109369423B - Preparation method of 3-ethoxy propylamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of New Amide/thioamides Derivatives of Ciprofloxacin [jabps.journals.ekb.eg]

- 11. Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nanobioletters.com [nanobioletters.com]

- 13. researchgate.net [researchgate.net]

- 14. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

2-amino-N-(3-ethoxypropyl)benzamide: An Obscure Compound with Limited Publicly Available Data

An in-depth investigation into the discovery and history of 2-amino-N-(3-ethoxypropyl)benzamide (CAS No. 923184-33-2) reveals a significant lack of publicly available scientific literature, patents, and detailed experimental data. This compound, with the molecular formula C12H18N2O2, appears primarily in the catalogs of chemical suppliers, suggesting its role as a commercially available building block or screening compound rather than a well-characterized bioactive molecule with a documented history of discovery and development.

Currently, information on this compound is confined to basic chemical identifiers and supplier specifications. There are no available research articles, patents, or other publications that describe its synthesis, discovery, or any investigation into its biological activity or mechanism of action. Consequently, a detailed technical guide on its core discovery and history, including experimental protocols and signaling pathways, cannot be constructed from the available public domain information.

While the specific history of this compound remains elusive, the broader class of benzamide derivatives has a rich and well-documented history in drug discovery and development. Benzamides are a versatile scaffold that has given rise to a wide range of therapeutic agents with diverse biological activities.

The Prominence of the Benzamide Scaffold in Drug Discovery

The benzamide core is a key pharmacophore in numerous approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds and engage in various non-covalent interactions with biological targets has made it a privileged structure in medicinal chemistry. Historically, modifications to the benzamide structure have led to the discovery of potent and selective agents for a variety of targets, including:

-

Dopamine Receptor Antagonists: Substituted benzamides, such as sulpiride and amisulpride, are well-known antipsychotic agents that act by blocking dopamine D2 receptors.

-

Serotonin Receptor Agonists and Antagonists: The benzamide moiety is also present in drugs targeting serotonin receptors, which are involved in a range of physiological processes.

-

Enzyme Inhibitors: More recently, benzamide derivatives have gained significant attention as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial for DNA repair and have become important targets in cancer therapy.

A Hypothetical Discovery and Development Workflow

Although no specific workflow for this compound is available, a typical discovery and development process for a novel benzamide derivative would follow a structured path. This hypothetical workflow illustrates the logical progression from initial concept to a potential drug candidate.

Caption: Hypothetical workflow for the discovery and preclinical development of a novel benzamide derivative.

Spectroscopic Characterization of 2-amino-N-(3-ethoxypropyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-amino-N-(3-ethoxypropyl)benzamide. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and general experimental protocols based on the analysis of its structural analogues and functional groups. The guide is intended to assist researchers in the identification, characterization, and quality control of this compound and similar compounds. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a structured presentation of the anticipated data.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine, a secondary amide, and an ether linkage, suggests a range of physicochemical properties that are of interest for further investigation. Spectroscopic analysis is a cornerstone of modern chemical research, providing unambiguous evidence for the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known spectroscopic data of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | d | 1H | Ar-H (ortho to C=O) |

| ~7.2 - 7.4 | t | 1H | Ar-H |

| ~6.6 - 6.8 | m | 2H | Ar-H |

| ~8.2 - 8.5 | br s | 1H | NH (amide) |

| ~4.5 - 5.0 | br s | 2H | NH₂ (aromatic amine) |

| ~3.4 - 3.6 | q | 2H | -O-CH₂ -CH₃ |

| ~3.3 - 3.5 | t | 2H | -NH-CH₂ - |

| ~3.2 - 3.4 | t | 2H | -CH₂ -O- |

| ~1.8 - 2.0 | p | 2H | -CH₂-CH₂ -CH₂- |

| ~1.1 - 1.3 | t | 3H | -CH₂-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | C =O (amide) |

| ~145 - 150 | Ar-C -NH₂ |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~115 - 120 | Ar-C |

| ~110 - 115 | Ar-C -C=O |

| ~68 - 72 | -O-C H₂-CH₃ |

| ~65 - 70 | -C H₂-O- |

| ~38 - 42 | -NH-C H₂- |

| ~28 - 32 | -CH₂-C H₂-CH₂- |

| ~14 - 16 | -CH₂-C H₃ |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine and amide) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide I) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1250 | Strong | C-N stretch (amide) |

| ~1100 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 222.29 | [M]⁺ (Molecular Ion) |

| 223.30 | [M+H]⁺ (Protonated Molecule) |

| 120.06 | [C₇H₆NO]⁺ (Benzoyl fragment) |

| 103.12 | [C₄H₉NO]⁺ (Ethoxypropylamine fragment) |

The exact mass of this compound (C₁₂H₁₈N₂O₂) is 222.1368 Da.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL, Varian) with a proton frequency of 300 MHz or higher.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

2D NMR (optional but recommended for full characterization): Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm the connectivity of protons and carbons.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for oils or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as an Electrospray Ionization (ESI) or Electron Impact (EI) instrument, often coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution is then directly infused into the mass spectrometer or injected into an LC-MS system.

Data Acquisition:

-

ESI-MS: The sample solution is nebulized and ionized to form gaseous ions. The mass-to-charge ratio (m/z) of the ions is then measured. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This technique provides information about the molecular weight from the molecular ion [M]⁺ and structural information from the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. The tabulated predicted data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers working on the synthesis and characterization of this and related molecules. The provided workflow diagram further illustrates the logical progression of analytical steps required for comprehensive structural elucidation. As experimental data for this compound becomes publicly available, this guide can serve as a basis for comparison and validation.

Theoretical Analysis of 2-amino-N-(3-ethoxypropyl)benzamide: A Computational Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 2-amino-N-(3-ethoxypropyl)benzamide scaffold holds potential for further development as a therapeutic agent. Theoretical and computational studies are indispensable in modern drug discovery, providing deep insights into molecular structure, electronic properties, and potential interactions with biological targets. This guide details a proposed in-silico evaluation of this compound, outlining the methodologies for Density Functional Theory (DFT) analysis and molecular docking simulations.

Computational Methodology

A robust theoretical investigation of this compound would involve a multi-step computational workflow. This process begins with the optimization of the molecular structure to its lowest energy conformation, followed by an analysis of its electronic and spectroscopic properties, and culminates in the prediction of its binding affinity to a relevant biological target.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, these calculations would be performed to determine its optimized geometry, vibrational frequencies, and electronic properties.

Protocol:

-

Initial Structure Generation: A 2D sketch of this compound is converted to a 3D structure.

-

Geometry Optimization: The 3D structure is optimized using a functional such as B3LYP with a basis set like 6-311G(d,p) to find the global energy minimum.

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR and Raman spectra.

-

Electronic Property Analysis: Molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and other electronic descriptors are calculated to understand the molecule's reactivity and interaction sites.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for understanding the potential interaction of this compound with a biological target, such as a protein receptor or enzyme.

Protocol:

-

Target Selection and Preparation: A relevant protein target is selected (e.g., a kinase or DNA gyrase, based on activities of similar benzamides) and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The optimized 3D structure of this compound is prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein and score the different poses based on a scoring function.

-

Analysis of Results: The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Potential Applications of 2-amino-N-(3-ethoxypropyl)benzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzamide scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide explores the potential therapeutic applications of a specific derivative, 2-amino-N-(3-ethoxypropyl)benzamide, by examining the established activities of structurally related analogs. While direct experimental data for this compound is limited in public literature, extensive research on the broader 2-aminobenzamide class suggests significant potential in oncology, infectious diseases, and neurology. This document provides a comprehensive overview of these potential applications, detailed hypothetical experimental protocols for synthesis and biological evaluation, and quantitative data from closely related compounds to guide future research and development efforts.

Introduction: The 2-Aminobenzamide Scaffold

The 2-aminobenzamide moiety is a versatile pharmacophore that has been successfully employed in the design of various therapeutic agents. Its ability to engage in key hydrogen bonding and metal chelation interactions has made it a cornerstone for developing enzyme inhibitors. Notably, derivatives of this scaffold have shown potent inhibitory activity against histone deacetylases (HDACs), protein kinases, and poly(ADP-ribose) polymerase (PARP), all of which are critical targets in cancer therapy. Furthermore, the structural versatility of the 2-aminobenzamide core allows for modifications that can tune its pharmacokinetic and pharmacodynamic properties, leading to the exploration of its potential as antimicrobial and anticonvulsant agents. The N-(3-ethoxypropyl) substituent of the title compound introduces a flexible, polar side chain that may influence solubility, cell permeability, and target engagement.

Potential Therapeutic Applications

Based on the activities of related 2-aminobenzamide derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

Oncology

The 2-aminobenzamide scaffold is a well-established zinc-binding group in several classes of anticancer agents.

-

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development and progression of cancer. The 2-aminobenzamide moiety can effectively chelate the zinc ion in the active site of class I HDACs, leading to their inhibition. This results in the hyperacetylation of histones, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. Several 2-aminobenzamide-based HDAC inhibitors, such as Entinostat and Mocetinostat, have advanced to clinical trials.

-

Protein Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminobenzamide scaffold has been incorporated into inhibitors of various kinases, including Casein Kinase 1 delta (CK1δ) and Aurora kinases. By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair, particularly in the base excision repair pathway. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality. The benzamide core is a key pharmacophore in many PARP inhibitors, where it occupies the nicotinamide binding pocket of the enzyme.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-aminobenzamide scaffold has been explored for its potential antibacterial and antifungal properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Neurological Disorders

Certain 2-aminobenzamide derivatives have been investigated for their potential in treating neurological disorders. For instance, some analogs have demonstrated anticonvulsant activity in preclinical models, suggesting a potential role in epilepsy treatment. The mechanism may involve modulation of ion channels or neurotransmitter systems.

Data Presentation: Biological Activities of Related 2-Aminobenzamide Derivatives

The following tables summarize quantitative data for representative 2-aminobenzamide derivatives, providing a basis for predicting the potential activity of this compound.

Table 1: HDAC Inhibitory Activity of Representative 2-Aminobenzamide Analogs

| Compound Reference | Structure | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| Entinostat (MS-275) | Pyridinyl-linker-2-aminobenzamide | 0.93 | 0.95 | 1.8 | Various | Varies |

| Mocetinostat (MGCD0103) | Quinolyl-linker-2-aminobenzamide | - | - | - | Various | Varies |

| Compound 7j [1] | Phenyl-linker-2-aminobenzamide | 0.65 | 0.78 | 1.70 | HCT116 | 5.3 |

Table 2: Kinase Inhibitory Activity of Representative 2-Aminobenzamide Analogs

| Compound Reference | Target Kinase | IC₅₀ (nM) |

| Bischof-5 | CK1δ | <10 |

| SNS-314 analog | Aurora A | 19 |

| SNS-314 analog | Aurora B | 4 |

Table 3: PARP Inhibitory Activity of Representative Benzamide Analogs

| Compound Reference | PARP-1 IC₅₀ (nM) |

| 3-Aminobenzamide | ~1000 |

| Veliparib (ABT-888) | 5.2 |

| Olaparib | 1.2 |

Table 4: Antimicrobial Activity of Representative 2-Aminobenzamide Analogs

| Compound Reference | Organism | MIC (µg/mL) |

| Derivative 5[2] | Aspergillus fumigatus | <6.25 |

| Derivative 5[2] | Staphylococcus aureus | 12.5 |

| Derivative 5[2] | Escherichia coli | 25 |

Experimental Protocols

This section provides detailed, hypothetical methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis can be approached in a two-step process involving the preparation of the key intermediate, 3-ethoxypropan-1-amine, followed by its coupling with a protected 2-aminobenzoic acid derivative.

Step 1: Synthesis of 3-ethoxypropan-1-amine

-

Reaction: A Michael addition of ethanol to acrylonitrile followed by reduction of the resulting nitrile.

-

Procedure:

-

To a solution of sodium ethoxide (0.1 eq) in absolute ethanol, add acrylonitrile (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Neutralize the reaction with a weak acid and remove the ethanol under reduced pressure to yield 3-ethoxypropanenitrile.

-

Dissolve the crude 3-ethoxypropanenitrile in anhydrous tetrahydrofuran (THF).

-

Add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

-

Reflux the mixture for 4 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation to afford 3-ethoxypropan-1-amine.

-

Step 2: Synthesis of this compound

-

Reaction: Amide coupling of isatoic anhydride with 3-ethoxypropan-1-amine.

-

Procedure:

-

Dissolve isatoic anhydride (1.0 eq) in dimethylformamide (DMF).

-

Add 3-ethoxypropan-1-amine (1.1 eq) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 6 hours. The reaction can be monitored by the evolution of CO₂.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.

-

In Vitro HDAC Inhibition Assay

-

Principle: A fluorometric assay to measure the activity of HDAC enzymes.

-

Procedure:

-

Recombinant human HDAC1, 2, and 3 enzymes are used.

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

In a 96-well black plate, add the diluted compound and the HDAC enzyme.

-

Incubate for 15 minutes at 37 °C.

-

Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate for 60 minutes at 37 °C.

-

Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate and release the fluorescent product (AMC).

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

-

In Vitro Kinase Inhibition Assay

-

Principle: A luminescence-based assay to measure kinase activity.

-

Procedure:

-

Use a commercial kinase assay kit (e.g., Kinase-Glo®).

-

Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

-

In a 96-well white plate, add the diluted compound, the target kinase (e.g., CK1δ, Aurora A), and the appropriate substrate and ATP.

-

Incubate the reaction at 30 °C for 60 minutes.

-

Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a microplate reader.

-

Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

In Vitro PARP Inhibition Assay

-

Principle: A colorimetric or chemiluminescent assay to measure PARP-1 activity.

-

Procedure:

-

Use a commercial PARP assay kit.

-

Prepare a stock solution of the test compound in DMSO and perform serial dilutions.

-

In a 96-well plate coated with histones, add the diluted compound, activated DNA, and recombinant PARP-1 enzyme.

-

Add NAD⁺ to initiate the reaction and incubate for 60 minutes at room temperature.

-

Wash the plate to remove unincorporated NAD⁺.

-

Add streptavidin-HRP to detect the biotinylated poly(ADP-ribose) chains.

-

Wash the plate and add a colorimetric or chemiluminescent HRP substrate.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing

-

Principle: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Prepare a standardized inoculum of the test microorganisms (e.g., S. aureus, E. coli) equivalent to 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Cytotoxicity Assay (MTT Assay)

-

Principle: A colorimetric assay to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.

-

Procedure:

-

Seed cancer cell lines (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general workflows for its evaluation.

Caption: HDAC Inhibition Signaling Pathway.

Caption: Protein Kinase Inhibition Signaling Pathway.

Caption: PARP Inhibition and Synthetic Lethality Pathway.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-amino-N-(3-ethoxypropyl)benzamide from isatoic anhydride and 3-ethoxypropylamine. This synthesis is a straightforward and efficient method for producing N-substituted 2-aminobenzamides, which are valuable intermediates in the development of various pharmaceutical compounds.

Introduction

Isatoic anhydride is a versatile reagent in organic synthesis, serving as a precursor for a wide range of heterocyclic compounds and substituted anthranilamides.[1][2] The reaction of isatoic anhydride with primary amines results in a ring-opening reaction to form N-substituted 2-aminobenzamides with the liberation of carbon dioxide.[2][3][4] This method offers a high-yielding and often clean route to the desired products. The target compound, this compound, possesses structural motifs that are of interest in medicinal chemistry for the development of novel therapeutic agents.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-ethoxypropylamine on isatoic anhydride, followed by decarboxylation to yield the final product.

Figure 1: General reaction scheme for the synthesis of this compound.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatoic anhydride - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Isatoic anhydride. I. Reactions with primary and secondary amines and with some amides | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

Application Notes and Protocols: 2-amino-N-(3-ethoxypropyl)benzamide as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-ethoxypropyl)benzamide is a versatile bifunctional building block in organic synthesis, primarily utilized in the construction of heterocyclic scaffolds of significant medicinal interest. Its structure, featuring a nucleophilic aniline moiety and an N-substituted amide, allows for a variety of chemical transformations, most notably in the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of compounds renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, along with insights into the biological pathways often targeted by these molecules.

Application: Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones

The most prominent application of 2-amino-N-alkylbenzamides, such as this compound, is in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. This is typically achieved through a condensation reaction with an aldehyde, followed by an oxidative cyclization.[4][5] This reaction can often be performed in a one-pot manner, providing an efficient route to a diverse library of quinazolinone derivatives. The "3-ethoxypropyl" substituent at the N-position will ultimately be located at the 3-position of the quinazolinone ring, while the substituent from the aldehyde will be at the 2-position.

General Reaction Scheme:

The overall transformation can be depicted as a two-step process, often carried out in a single pot. The initial condensation of the 2-aminobenzamide with an aldehyde forms a 2,3-dihydroquinazolin-4(1H)-one intermediate. Subsequent oxidation, which can be achieved with various reagents or even air, yields the final aromatic quinazolinone.[4]

Caption: General workflow for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.

Experimental Protocols

Protocol: Synthesis of 3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one

This protocol details a base-promoted SNAr reaction of an o-fluorobenzamide with an amide followed by cyclization, which is analogous to the condensation of a 2-aminobenzamide with an aldehyde followed by cyclization.

Materials:

-

2-amino-N-propylbenzamide (or this compound)

-

p-tolualdehyde

-

Anhydrous solvent (e.g., Dioxane, DMF)

-

Base (e.g., K2CO3, Cs2CO3)

-

Oxidizing agent (if required, e.g., DDQ, air)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a stirred solution of 2-amino-N-propylbenzamide (1.0 mmol) in anhydrous dioxane (10 mL) is added p-tolualdehyde (1.2 mmol) and potassium carbonate (2.0 mmol).

-

The reaction mixture is heated to reflux (approximately 100-120 °C) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the initial condensation (disappearance of the starting benzamide), an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 mmol) can be added to facilitate the aromatization to the quinazolinone. Alternatively, for some substrates, bubbling air through the reaction mixture at reflux can effect oxidation.

-

After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-propyl-2-(p-tolyl)quinazolin-4(3H)-one.

Quantitative Data

The following table summarizes representative yields and characterization data for various 2,3-disubstituted-4(3H)-quinazolinones synthesized from N-substituted 2-aminobenzamides, illustrating the general efficacy of this synthetic approach.

| Product Name | Starting N-Alkyl-2-aminobenzamide | Aldehyde | Yield (%) | M.p. (°C) | Analytical Data Reference |

| 3-Propyl-2-(p-tolyl)quinazolin-4(3H)-one | 2-amino-N-propylbenzamide | p-tolualdehyde | 71 | - | 1H NMR, 13C NMR, GC-MS[6] |

| 3-Propyl-2-(o-tolyl)quinazolin-4(3H)-one | 2-amino-N-propylbenzamide | o-tolualdehyde | 65 | 89-91 | 1H NMR, 13C NMR, HRMS[6] |

| 3-Methyl-2-(p-tolyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | 2-amino-N-methyl-3-(trifluoromethyl)benzamide | p-tolualdehyde | 55 | waxy oil | 1H NMR, 13C NMR, HRMS[6] |

| 3-Methyl-2-(thiophen-2-yl)quinazolin-4(3H)-one | 2-amino-N-methylbenzamide | Thiophene-2-carboxaldehyde | 55 | - | 1H NMR, 13C NMR, GC-MS[6] |

Biological Activity and Signaling Pathways

Quinazolinone derivatives are of significant interest in drug discovery due to their ability to modulate various biological pathways, particularly in the context of cancer.[1][7] Many synthesized quinazolinones have been identified as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Additionally, some derivatives have been shown to interact with the p53 tumor suppressor pathway.[11][12][13][14]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent downstream signaling cascade.[15] This leads to the inhibition of cell growth and induction of apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Modulation of the p53 Signaling Pathway

The p53 protein is a crucial tumor suppressor that regulates the cell cycle and apoptosis in response to cellular stress, such as DNA damage. Some quinazolinone derivatives have been found to exert their anticancer effects by modulating the p53 pathway.[11][12] This can occur through various mechanisms, including the stabilization of p53, leading to cell cycle arrest and apoptosis, or by targeting mutant p53 to trigger cell death.[14]

Caption: Modulation of the p53 signaling pathway by quinazolinone derivatives.

Conclusion

This compound and related N-substituted 2-aminobenzamides are valuable precursors for the synthesis of medicinally important quinazolinone heterocycles. The straightforward condensation reaction with aldehydes provides a robust and versatile method for generating diverse molecular scaffolds. The resulting quinazolinone derivatives have shown significant potential as therapeutic agents, particularly as anticancer drugs targeting key signaling pathways like EGFR and p53. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to further explore the potential of this important class of molecules.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ghru.edu.af [ghru.edu.af]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Distinct novel quinazolinone exhibits selective inhibition in MGC-803 cancer cells by dictating mutant p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Newly synthesized quinazolinone HMJ-38 suppresses angiogenetic responses and triggers human umbilical vein endothelial cell apoptosis through p53-modulated Fas/death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Quinazoline sulfonamide derivatives targeting MicroRNA-34a/MDM4/p53 apoptotic axis with radiosensitizing activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-alkylation of 2-aminobenzamides via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of 2-aminobenzamides is a crucial transformation in medicinal chemistry and drug discovery, as the resulting secondary and tertiary amines are prevalent motifs in a wide array of biologically active compounds. While direct alkylation of the amino group with alkyl halides can be challenging and prone to overalkylation, reductive amination offers a mild, efficient, and highly selective alternative.[1][2] This one-pot procedure involves the reaction of the primary amino group of 2-aminobenzamide with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired N-alkylated product.[3] This method is known for its broad substrate scope and functional group tolerance.[4][5]

This document provides a detailed protocol for the N-alkylation of 2-aminobenzamides using sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective hydride source that is particularly well-suited for reductive aminations, as it does not readily reduce the starting carbonyl compound.[6][7]

Data Presentation

The following table summarizes representative yields for the reductive amination of various amines with aldehydes and ketones using sodium triacetoxyborohydride, providing an expected range for the N-alkylation of 2-aminobenzamide.

| Amine Substrate | Carbonyl Substrate | Product | Solvent | Catalyst | Yield (%) | Reference |

| Aniline | Cyclohexanone | N-Cyclohexylaniline | DCE | Acetic Acid | 95 | [4][5] |

| Aniline | Benzaldehyde | N-Benzylaniline | DCE | None | 96 | [4][5] |

| p-Toluidine | Acetone | N-Isopropyl-p-toluidine | DCE | Acetic Acid | 88 | [4] |

| 2-Aminopyridine | Isobutyraldehyde | N-Isobutyl-2-aminopyridine | DCE | None | 92 | [4] |

| Benzylamine | Cyclopentanone | N-Cyclopentylbenzylamine | DCE | Acetic Acid | 94 | [4][5] |

Note: While 2-aminobenzamide is not explicitly listed in the primary literature reviewed, the high yields obtained with other aromatic amines suggest that similar efficiencies can be expected.

Experimental Protocols

General Protocol for the N-alkylation of 2-aminobenzamide via Reductive Amination

This protocol is based on the established procedures for reductive amination using sodium triacetoxyborohydride.[4][5]

Materials:

-

2-aminobenzamide

-

Aldehyde or Ketone (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, 1.0 equivalent for less reactive carbonyls)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzamide (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration of the amine), add acetic acid (1.0 equivalent) if the carbonyl compound is a ketone or a sterically hindered aldehyde. For most aldehydes, the addition of acetic acid is not necessary.[5]

-

Stir the mixture at room temperature for 10-20 minutes to allow for the initial formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 5-10 minutes. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.